molecular formula C4H8BrNO B1204170 Ethyl bromoacetimidate CAS No. 72201-38-8

Ethyl bromoacetimidate

Cat. No.: B1204170
CAS No.: 72201-38-8
M. Wt: 166.02 g/mol
InChI Key: UHRNNTJUJLITEJ-UHFFFAOYSA-N
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Description

Ethyl bromoacetimidate (C₄H₇BrN₂O) is a heterobifunctional reagent specifically designed to crosslink primary amine (NH₂) groups with adjacent nucleophilic residues in proteins. Its unique structure combines a bromoacetamide group and an imidate ester, enabling sequential reactions under controlled pH conditions. At pH 9, the imidate group reacts with lysine ε-amino groups, forming a stable amidine bond. Subsequently, the bromoacetamide moiety alkylates nearby histidine residues at pH 5.6, a mechanism shared with haloacetates and haloacetamides . This pH-dependent dual reactivity makes it a valuable tool for probing enzyme active sites, such as ribonuclease A, where it facilitates short-distance crosslinking to map key residues like lysine-41 and histidine-119 .

Properties

CAS No.

72201-38-8

Molecular Formula

C4H8BrNO

Molecular Weight

166.02 g/mol

IUPAC Name

ethyl 2-bromoethanimidate

InChI

InChI=1S/C4H8BrNO/c1-2-7-4(6)3-5/h6H,2-3H2,1H3

InChI Key

UHRNNTJUJLITEJ-UHFFFAOYSA-N

SMILES

CCOC(=N)CBr

Canonical SMILES

CCOC(=N)CBr

Synonyms

ethyl bromoacetimidate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl Bromoacetate (C₄H₇BrO₂)

Structure and Reactivity: Ethyl bromoacetate is a mono-functional alkylating ester lacking the imidate group. Applications: Primarily used as an intermediate in organic synthesis (e.g., pharmaceuticals, agrochemicals). Unlike ethyl bromoacetimidate, it lacks specificity for NH₂ groups and reacts indiscriminately with nucleophiles like thiols and amines. Hazards: Highly toxic via skin absorption, requiring strict engineering controls (e.g., automated transfer systems) and respiratory protection .

Ethyl 8-Bromooctanoate (C₁₀H₁₉BrO₂)

Structure and Reactivity : This compound features an 8-carbon chain with a terminal bromine, enhancing its utility in nucleophilic substitution reactions for elongating carbon chains.
Applications : A key intermediate in synthesizing bioactive molecules (e.g., gemcitabine) and agrochemicals. Its long alkyl chain enables modular modifications, contrasting with this compound’s focus on protein crosslinking .

Ethyl 2-Bromo-2-(2-Methoxyphenyl)Acetate (C₁₁H₁₃BrO₃)

Structure and Reactivity : The methoxyphenyl group introduces aromatic electronic effects, directing reactivity toward electrophilic aromatic substitution or coupling reactions.
Applications : Used in synthesizing complex organic structures (e.g., doxepin), leveraging its steric and electronic properties for regioselective modifications .

Ethyl α-Bromoisobutyrate (C₆H₁₁BrO₂)

Structure and Reactivity : The branched isobutyl group increases steric hindrance, slowing nucleophilic attacks compared to linear analogs.
Applications : Critical in radical polymerization initiators and drug synthesis (e.g., atorvastatin). Its steric profile contrasts with this compound’s accessibility in enzyme active sites .

Data Table: Comparative Analysis

Compound Molecular Formula Molar Mass (g/mol) Reactive Groups Key Applications pH Dependency
This compound C₄H₇BrN₂O 195.02 Imidate, Bromoacetamide Protein crosslinking, enzyme studies Yes (pH 5.6–9)
Ethyl Bromoacetate C₄H₇BrO₂ 167.00 Bromoacetate Organic synthesis, alkylating agent No
Ethyl 8-Bromooctanoate C₁₀H₁₉BrO₂ 259.16 Terminal bromide Pharmaceutical intermediates No
Ethyl 2-Bromo-2-(2-Methoxyphenyl)Acetate C₁₁H₁₃BrO₃ 289.13 Aromatic bromide Drug synthesis (e.g., doxepin) No

Research Findings and Mechanistic Insights

  • This compound : Studies on ribonuclease A revealed its ability to alkylate histidine-119 after initial lysine amination, supporting a shared mechanism with haloacetates . The pH-dependent alkylation (optimal at pH 5.6) aligns with histidine’s pKa, enabling selective targeting.
  • Ethyl Bromoacetate : Lacks directional control in reactions, often requiring stoichiometric excess to achieve modifications, which increases toxicity risks .
  • Ethyl 8-Bromooctanoate: Demonstrated versatility in palladium-catalyzed cross-couplings, underscoring its role in synthesizing complex alkanes .

Q & A

Q. Table 1: Common Characterization Techniques

Technique Key Parameters Purpose
1^1H NMRChemical shift (δ), multiplicityConfirm proton environment
IR SpectroscopyAbsorption bands (cm1^{-1})Identify functional groups
GC-MSRetention time, m/z ratioAssess purity and molecular weight

Q. Table 2: Statistical Tools for Data Analysis

Tool Application Reference
ANOVACompare means across multiple groups
RegressionModel variable relationships
Confidence IntervalsQuantify measurement uncertainty

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